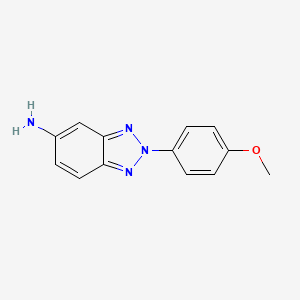![molecular formula C15H12Cl2O3 B1348954 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 588713-62-6](/img/structure/B1348954.png)
2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde, also known as 2,6-dichloro-3-methoxybenzaldehyde, is a synthetic compound that is used in a variety of scientific research applications. It has been used in the synthesis of various compounds and in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Photostability and Oxidation
- Researchers have explored similar compounds in the context of oxidation and photostability. For example, the reduction of 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde and its methoxymethyl or methyl analogs leads to the formation of o-benzoquinones. The replacement of a methoxy group with a CH2OMe group significantly enhances photostability in benzene (Arsenyev et al., 2016).
Structural Analysis
- Detailed structural analyses using various spectroscopic techniques have been conducted on similar compounds, shedding light on their intricate molecular geometry and confirming their identities through empirical methods. Such studies are crucial for understanding the compound's potential interactions and reactivity (Özay et al., 2013).
Catalyst in Oxidation Processes
- Compounds with structural similarities have been utilized as catalysts in oxidation processes. For example, a molybdenum(VI) complex with a thiazole-hydrazone ligand, when encapsulated in zeolite Y, demonstrated efficiency and reusability as a catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017). Additionally, copper(II) complexes derived from similar compounds have shown effectiveness as selective catalysts in alcohol oxidation, highlighting the potential of such molecules in enhancing chemical transformations (Hazra et al., 2015).
Propriétés
IUPAC Name |
2-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-7-2-4-10(8-18)15(14)20-9-11-12(16)5-3-6-13(11)17/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVTVENSSLJXRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine](/img/structure/B1348871.png)
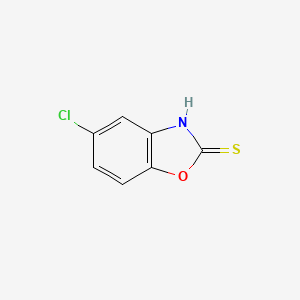
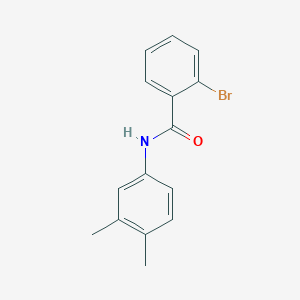
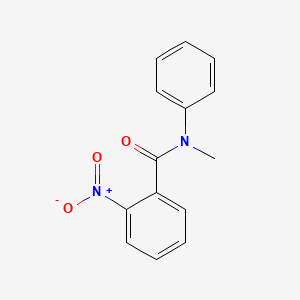

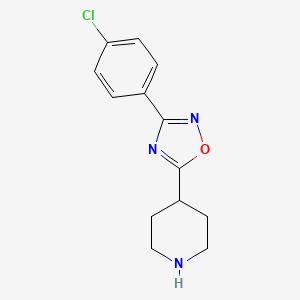
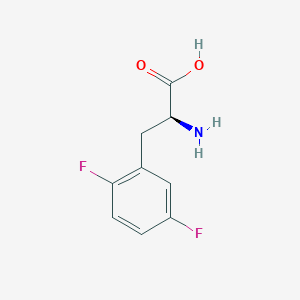
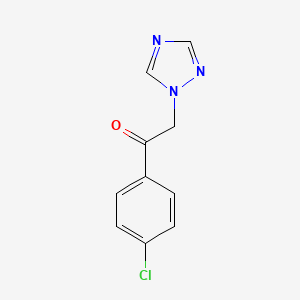

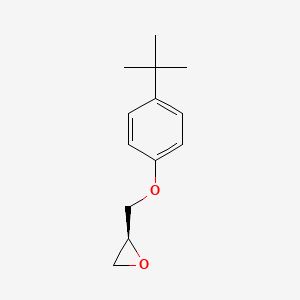
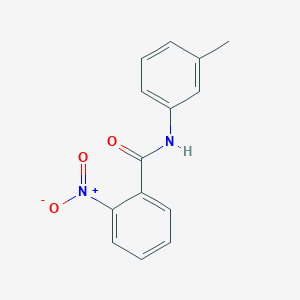
![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)

